molecular formula C6H10N2O2 B7763894 Nioxime CAS No. 73322-77-7

Nioxime

Cat. No.: B7763894
CAS No.: 73322-77-7
M. Wt: 142.16 g/mol
InChI Key: CUNNCKOPAWXYDX-KQQUZDAGSA-N
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Description

It is a dioxime derivative of cyclohexane and is known for its ability to form stable complexes with various metal ions, particularly nickel and cobalt . This property makes it useful in analytical chemistry for the detection and quantification of these metals.

Preparation Methods

Nioxime can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,2-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound are similar but often involve larger-scale reactions and more efficient purification processes to ensure high yield and purity. These methods may include continuous flow reactions and advanced crystallization techniques to optimize production .

Chemical Reactions Analysis

Nioxime undergoes various chemical reactions, including complexation, oxidation, and reduction. One of the most notable reactions is its ability to form stable chelate complexes with metal ions such as nickel and cobalt . These complexes are often used in analytical chemistry for the detection and quantification of metal ions.

Common reagents used in these reactions include metal salts (e.g., nickel chloride, cobalt nitrate) and bases (e.g., sodium hydroxide) to facilitate the formation of the metal-nioxime complex. The major products formed from these reactions are the metal-nioxime complexes, which are often characterized by their distinct colors and spectroscopic properties .

Comparison with Similar Compounds

Nioxime is similar to other dioxime compounds such as dimethylglyoxime and diphenylglyoxime. it is unique in its ability to form particularly stable complexes with nickel and cobalt . This property makes it especially useful in analytical applications where high stability and selectivity are required. Other similar compounds include benzoxime and heptoxime, which also form metal complexes but with different stability and selectivity profiles .

Properties

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNCKOPAWXYDX-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C(=N/O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275718
Record name (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS]
Record name Nioxime
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CAS No.

73322-77-7, 492-99-9
Record name (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
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Record name NIOXIME
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Record name 1,2-Cyclohexanedione, 1,2-dioxime
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Record name (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
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Record name Cyclohexane-1,2-dione dioxime
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Record name NIOXIME
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